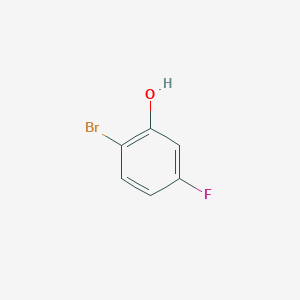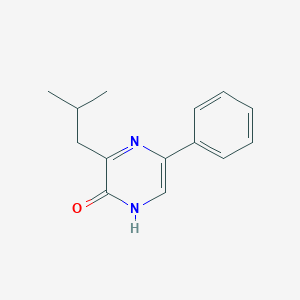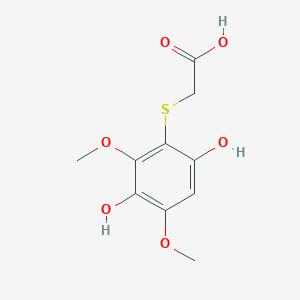
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid (DMHQMA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHQMA is a derivative of hydroquinone, which is a commonly used chemical in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Aplicaciones Científicas De Investigación
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been studied for its potential use as a plant growth regulator and as a pesticide. In industry, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been studied for its potential use in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid is not fully understood, but it is believed to be due to its antioxidant properties. 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to decrease the levels of lipid peroxidation, which can contribute to the development of various diseases. In addition, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has several advantages for lab experiments. It is easily synthesized and readily available. It is also stable under normal laboratory conditions. However, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has some limitations for lab experiments. It is relatively expensive compared to other antioxidants and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent for various diseases. Another direction is to study its potential use as a plant growth regulator and pesticide. Additionally, research could be conducted on the synthesis of 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid and its derivatives for use in industrial applications.
Métodos De Síntesis
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid can be synthesized through a multistep process, which involves the reaction of hydroquinone with thionyl chloride to form 2,6-dichlorohydroquinone. The dichlorohydroquinone is then reacted with sodium methoxide to form 2,6-dimethoxyhydroquinone. Finally, the dimethoxyhydroquinone is reacted with 3-mercaptoacetic acid to produce 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid.
Propiedades
Número CAS |
133735-47-4 |
|---|---|
Nombre del producto |
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid |
Fórmula molecular |
C10H12O6S |
Peso molecular |
260.27 g/mol |
Nombre IUPAC |
2-(3,6-dihydroxy-2,4-dimethoxyphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H12O6S/c1-15-6-3-5(11)10(17-4-7(12)13)9(16-2)8(6)14/h3,11,14H,4H2,1-2H3,(H,12,13) |
Clave InChI |
ASIQVPPVPSRUQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)O)SCC(=O)O)OC)O |
SMILES canónico |
COC1=C(C(=C(C(=C1)O)SCC(=O)O)OC)O |
Otros números CAS |
133735-47-4 |
Sinónimos |
2,6-dimethoxyhydroquinone-3-mercaptoacetic acid DMQ-MA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



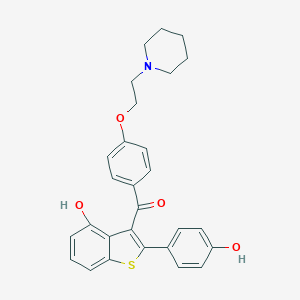
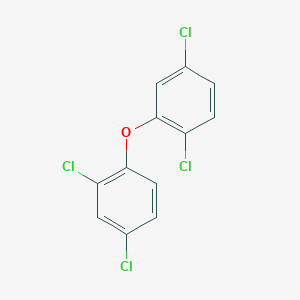
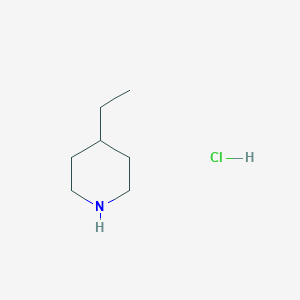
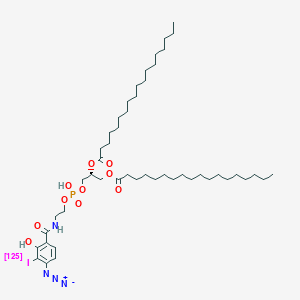
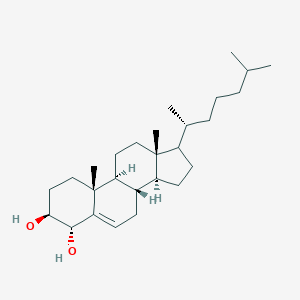
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)
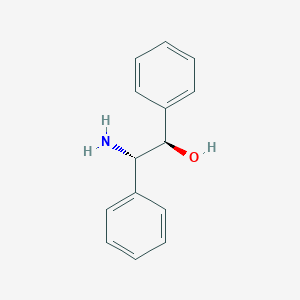
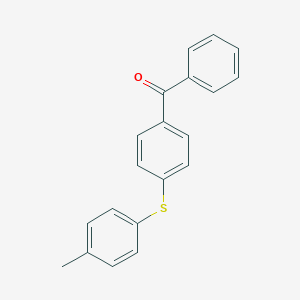
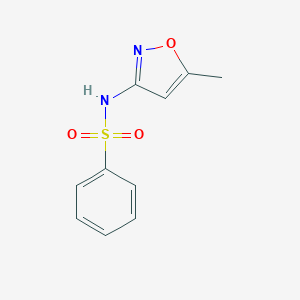
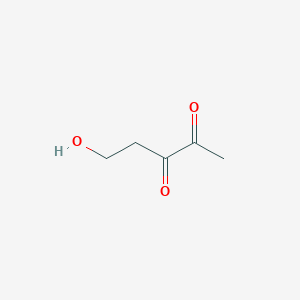
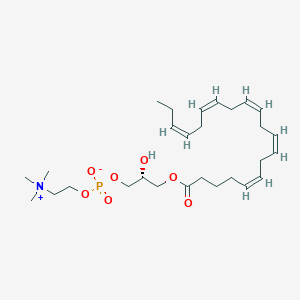
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
